2-(4-Hydroxyphenoxy)-2-methylpropanoic acid

Descripción general

Descripción

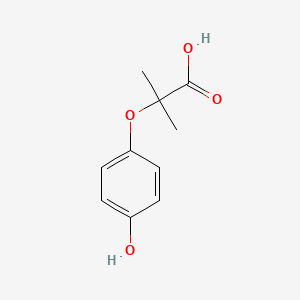

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is a compound of significant interest in various scientific fields. It is known for its role as an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . This compound is characterized by its unique structure, which includes a hydroxyphenoxy group attached to a methylpropanoic acid backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid typically involves the hydroxylation of 2-phenoxypropionic acid at the C-4 position. This can be achieved through chemical methods or biosynthesis using microorganisms with hydroxylase activity . One common chemical method involves the use of supported copper chloride catalysts under micro-pressure conditions at temperatures between 150°C and 160°C .

Industrial Production Methods

In industrial settings, the production of this compound often employs biosynthetic routes due to their higher selectivity, mild reaction conditions, and environmentally friendly processes. For instance, the fungus Beauveria bassiana has been used to produce this compound through static cultivation and the addition of reactive oxygen species .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone-type compounds.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of carboxylic acids.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone-type compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

The primary application of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid lies in its role as an herbicide intermediate:

- Selective Herbicide : This compound is integral to the production of selective herbicides that target gramineous weeds while being safe for crops and livestock. Its low dosage requirement enhances its appeal in sustainable agricultural practices .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Mechanism of Action | Target Weeds |

|---|---|---|

| Diclofop-methyl | Inhibition of fatty acid synthesis | Grasses |

| Clodinafop-propargyl | Inhibition of acetyl-CoA carboxylase | Grasses |

| Fenflurazon | Photosynthesis inhibitor | Broadleaf weeds |

Pharmaceutical Applications

In addition to its agricultural uses, this compound has shown promise in pharmaceutical research:

- Metabolite Studies : As a metabolite of fenofibrate, it plays a crucial role in understanding drug metabolism and efficacy. Studies have demonstrated its potential in enhancing lipid-lowering effects while minimizing side effects associated with primary drugs .

- Antimicrobial Properties : Recent research has explored derivatives of this compound as potential antimicrobial agents against multi-drug resistant pathogens. Certain derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, indicating that they could serve as scaffolds for developing new antibiotics .

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. faecalis |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | 1-8 | 0.5-2 |

| Dimethylpyrazole derivative | 32 | 64 |

Case Studies

Several studies highlight the effectiveness and potential applications of this compound:

- Case Study on Herbicide Efficacy : Research indicated that herbicides derived from this compound effectively controlled weed populations in rice fields without harming the crop yield. Field trials demonstrated a reduction in weed biomass by over 90% with minimal application rates .

- Pharmaceutical Development : A study focusing on the metabolite's role showed that it could enhance the bioavailability of fenofibrate when administered together, leading to improved lipid profiles in animal models .

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of herbicides, it acts as an intermediate that undergoes hydroxylation by microbial enzymes . The hydroxylation process is facilitated by hydroxylases, which introduce a hydroxyl group into the substrate, leading to the formation of the desired product.

Comparación Con Compuestos Similares

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid can be compared with other similar compounds such as:

2-Phenoxypropionic acid: The precursor in the biosynthesis of this compound.

4-Hydroxyphenoxyacetic acid: Another compound with a hydroxyphenoxy group but a different backbone structure.

The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, which distinguishes it from other similar compounds.

Actividad Biológica

Overview

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, also known as (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA), is a compound of significant interest primarily due to its role as an intermediate in the synthesis of aryloxyphenoxypropionic acid-type herbicides. Its biological activity is linked to various mechanisms that impact both plant and microbial systems, making it a focal point for research in agrochemicals and biotechnology.

The biological activity of this compound involves several key mechanisms:

- Herbicidal Activity : It acts as a precursor for herbicides that inhibit specific enzymes in the biosynthetic pathways of plants, particularly those involved in fatty acid synthesis. This inhibition leads to disrupted growth and development in target weeds.

- Microbial Interaction : The compound has been shown to interact with microbial enzymes, enhancing the production of HPOPA through biotransformation processes. For instance, research indicates that hydrogen peroxide supplementation can significantly increase HPOPA production in Beauveria bassiana, suggesting that oxidative stress may enhance microbial biosynthesis pathways .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing insights into its efficacy and applications:

- Production Enhancement : A study demonstrated that adding hydrogen peroxide during fermentation with B. bassiana resulted in a 1.23-fold increase in HPOPA titer, indicating the potential for optimizing production through controlled oxidative conditions .

- Comparative Analysis : The compound is compared with similar structures like 2-phenoxypropionic acid and 4-hydroxyphenoxyacetic acid, highlighting its unique structural properties and functional roles in herbicide synthesis .

- Ecotoxicological Studies : Investigations into the environmental impacts of HPOPA derivatives have shown varying degrees of ecotoxicity, emphasizing the need for careful assessment during herbicide development .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C9H10O4 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 67648-64-0 |

| Herbicide Class | Aryloxyphenoxypropionic acids |

Case Studies

- Case Study 1 : In a controlled experiment, B. bassiana was treated with varying concentrations of hydrogen peroxide to assess its impact on HPOPA production. Results indicated a significant increase in yield, suggesting that oxidative agents can be strategically used to enhance microbial production systems .

- Case Study 2 : A comparative study assessed the herbicidal efficacy of HPOPA against common weeds. The results showed that formulations containing HPOPA exhibited superior weed control compared to traditional herbicides, likely due to its targeted action on specific metabolic pathways .

Propiedades

IUPAC Name |

2-(4-hydroxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMPYSRJBOXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217960 | |

| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-64-0 | |

| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenoxy)-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.